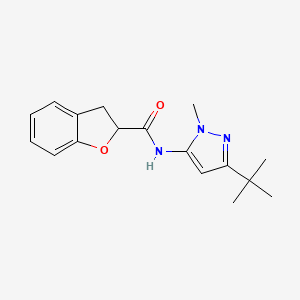
(2,6-Dimethylmorpholin-4-yl)-(1-ethylindol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylmorpholin-4-yl)-(1-ethylindol-3-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMEM and is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of DMEM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in disease progression. DMEM has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in cancer progression. DMEM has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a role in Alzheimer's disease.
Biochemical and Physiological Effects:
DMEM has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. DMEM has also been shown to enhance cognitive function and improve memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMEM is its potential as a drug candidate for the treatment of various diseases. DMEM has also shown promise as a research tool in neuroscience and cancer research. However, the synthesis of DMEM is a multistep process that requires specialized equipment and expertise, which can make it difficult to obtain in large quantities. Additionally, the mechanism of action of DMEM is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of DMEM. One potential direction is the further exploration of its potential as a drug candidate for the treatment of various diseases. Another potential direction is the investigation of its mechanism of action and the identification of its molecular targets. Additionally, the development of more efficient synthesis methods for DMEM could make it more accessible for research purposes.
Métodos De Síntesis
The synthesis of DMEM involves several steps, including the synthesis of 1-ethylindole-3-carboxylic acid, the formation of the amide bond between 1-ethylindole-3-carboxylic acid and (2,6-dimethylmorpholin-4-yl)amine, and the reduction of the resulting amide to form DMEM. The synthesis of DMEM is a multistep process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
DMEM has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, DMEM has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, DMEM has been studied for its potential as a neuroprotective agent and its ability to enhance cognitive function. In cancer research, DMEM has been studied for its potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1-ethylindol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-4-18-11-15(14-7-5-6-8-16(14)18)17(20)19-9-12(2)21-13(3)10-19/h5-8,11-13H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCPPKZCFIVZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)N3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)-(1-ethylindol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)

![cyclobutyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515900.png)
![2-Cyclopent-2-en-1-yl-1-[4-(2-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7515901.png)






![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)